KIO-301

描述

属性

CAS 编号 |

1224953-72-3 |

|---|---|

分子式 |

C29H38N5O+ |

分子量 |

472.6 g/mol |

IUPAC 名称 |

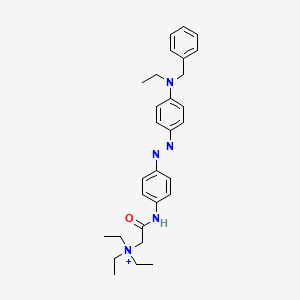

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium |

InChI |

InChI=1S/C29H37N5O/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4/h9-21H,5-8,22-23H2,1-4H3/p+1 |

InChI 键 |

XJSTVCBWJAUVAR-UHFFFAOYSA-O |

规范 SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC |

产品来源 |

United States |

Foundational & Exploratory

Restoring Sight: A Technical Guide to Molecular Photoswitches for Vision Restoration

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Degenerative retinal diseases, such as Retinitis Pigmentosa (RP) and Age-Related Macular Degeneration (AMD), lead to irreversible blindness through the progressive loss of rod and cone photoreceptors. However, the inner retinal neurons, including bipolar cells and retinal ganglion cells (RGCs), often remain viable. Photopharmacology, a novel therapeutic strategy, utilizes synthetic, light-sensitive small molecules known as molecular photoswitches to endow these surviving neurons with light sensitivity, thereby bypassing the defunct photoreceptors and restoring a functional visual pathway.

This technical guide provides an in-depth analysis of the core technology behind azobenzene-based photoswitches for vision restoration. We present a comparative analysis of key photoswitch compounds, detail the experimental protocols for their evaluation, and illustrate the underlying mechanisms and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource on the state-of-the-art in this promising therapeutic modality.

Core Concept: Photopharmacological Control of Retinal Neurons

The fundamental principle of this approach is to use a chemical photoswitch to confer light-sensing capabilities upon endogenous ion channels in retinal neurons that survive photoreceptor degeneration.[1][2] Azobenzene derivatives are the most extensively studied class of photoswitches for this purpose.[2] These molecules exist in two isomeric states: a thermally stable trans isomer and a less stable cis isomer. Absorption of a photon of a specific wavelength triggers isomerization from the trans to the cis state, altering the molecule's shape and, consequently, its biological activity. In the context of vision restoration, one isomer (e.g., trans) is designed to block a specific ion channel, while the other (cis) relieves the block. Light, therefore, acts as a switch to control ion flow and neuronal firing.

A critical advantage of this approach is its potential for disease-state specificity. Research has shown that some photoswitches preferentially enter and sensitize neurons in the degenerated retina, a phenomenon linked to the upregulation of specific membrane receptors, such as P2X, in diseased RGCs.[3][4]

Comparative Analysis of Key Molecular Photoswitches

The development of photoswitches for vision restoration has progressed through several generations, each with improved physicochemical and pharmacological properties. The table below summarizes the quantitative data for three key compounds: AAQ (first-generation), DENAQ (second-generation), and DAD (third-generation).

| Property | AAQ (Acrylamide-Azobenzene-Quaternary Ammonium) | DENAQ (Diethylamine-Azobenzene-Quaternary Ammonium) | DAD (Diethylamino-Azo-Diethylamino) |

| Primary Target Cell(s) | Retinal Ganglion Cells (RGCs), Bipolar Cells, Amacrine Cells | Retinal Ganglion Cells (RGCs) | Bipolar Cells |

| Molecular Target(s) | Voltage-gated K+ (Kv) channels | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Primarily HCN channels in Bipolar Cells |

| Activation Wavelength (trans→cis) | ~380 nm (UV) | ~480-500 nm (Blue-Green) | ~470 nm (Blue) / White Light |

| Deactivation | ~500 nm light (cis→trans) | Thermal relaxation in darkness | Rapid thermal relaxation in darkness |

| Effective Concentration (EC₅₀) | N/A (typically used at 100-300 µM) | ~177 µM | N/A (typically used at 200 µM) |

| Light Intensity for Response | High-intensity UV light | Daylight intensity (~10¹²-10¹⁵ photons/cm²/s) | Daylight intensity |

| In Vivo Duration of Action | Hours | Days | < 24 hours |

| Key Advantage | Proof-of-concept for photosensitizing multiple retinal cell types. | Visible light activation; disease-state selectivity via P2X receptor uptake; longer duration. | Acts upstream on bipolar cells, enabling restoration of ON/OFF responses by using intrinsic retinal circuitry. |

| Key Limitation | Requires UV light, which is damaging to the retina; requires a second light wavelength for deactivation. | Primarily sensitizes RGCs, bypassing upstream retinal processing. | Short duration of action in vivo. |

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is crucial for understanding and replicating research in this field. The following diagrams, rendered in DOT language, illustrate key aspects of the photoswitch technology.

Signaling Pathway of DENAQ in a Retinal Ganglion Cell

Caption: Mechanism of DENAQ-mediated photosensitization in a retinal ganglion cell (RGC).

Experimental Workflow for Photoswitch Evaluation

Caption: Standard experimental workflow for evaluating photoswitch efficacy.

Logical Comparison of Photoswitch Generations

Caption: Generational advancements in molecular photoswitches for vision restoration.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in primary research literature, including Tochitsky et al., 2014 (Neuron) and Laprell et al., 2017 (JCI).

Animal Model and Intravitreal Injection

-

Animal Model: C3H/HeJ (rd1/rd1) mice are commonly used as a model for rapid photoreceptor degeneration. Wild-type C57BL/6J mice serve as controls. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine/xylazine or via isoflurane inhalation.

-

Photoswitch Preparation: Photoswitch compounds (e.g., DENAQ, DAD) are dissolved in a sterile vehicle, typically a mixture of DMSO and saline or PBS, to the desired final concentration (e.g., 1-10 mM).

-

Injection Procedure:

-

Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the cornea.

-

Using a 33-gauge needle attached to a Hamilton syringe, puncture the sclera just behind the limbus.

-

Carefully inject 1-2 µL of the photoswitch solution into the vitreous cavity, avoiding the lens.

-

Apply a topical antibiotic ointment post-injection.

-

Allow for a post-injection incubation period (e.g., 24 hours for DAD, several days for DENAQ) before subsequent experiments.

-

Ex Vivo Multi-Electrode Array (MEA) Recording

-

Retina Preparation:

-

Euthanize the mouse via an approved method and enucleate the eyes.

-

In cooled, oxygenated (95% O₂, 5% CO₂) Ames' medium, dissect the retina from the eyecup.

-

Make four relaxing cuts to flatten the retina, creating a cloverleaf shape.

-

Mount the retina, ganglion cell layer down, onto a perforated 60-channel MEA chip (e.g., from Multichannel Systems).

-

-

Recording:

-

Perfuse the mounted retina with oxygenated Ames' medium at 32-34°C.

-

For ex vivo drug application, add the photoswitch to the perfusion medium at the desired concentration (e.g., 300 µM DENAQ) and incubate for ~20-30 minutes.

-

Record spontaneous and light-evoked spike activity from the RGCs.

-

-

Light Stimulation:

-

Deliver full-field light stimuli from a calibrated LED or a display projector focused onto the retina.

-

Use a range of wavelengths (e.g., 480 nm for DENAQ) and intensities, measured with a photometer.

-

Present stimuli as flashes of varying duration (e.g., 1-5 seconds) against a dark background.

-

-

Data Analysis:

-

Use spike sorting software (e.g., Offline Sorter, Plexon) to isolate single RGC units.

-

Generate peristimulus time histograms (PSTHs) and raster plots to visualize light responses.

-

Quantify the light response using a photosensitivity index (PI) or by calculating the change in firing rate during light stimulation compared to baseline.

-

Behavioral Assay: Light/Dark Box Test

-

Apparatus: A standard two-chambered box with one compartment kept dark and the other illuminated. An opening allows the mouse to move freely between chambers.

-

Procedure:

-

Acclimate the mouse to the testing room.

-

Place the mouse in the center of the illuminated compartment.

-

Use an overhead camera and tracking software to record the mouse's movement for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the total time spent in the light compartment versus the dark compartment.

-

Calculate the number of transitions between compartments.

-

Blind mice typically show no preference, while mice with restored light sensitivity will exhibit innate light avoidance, spending significantly more time in the dark compartment.

-

Conclusion and Future Directions

Molecular photoswitches represent a powerful and versatile platform for restoring vision in cases of photoreceptor degeneration. The progression from UV-sensitive to visible-light-activated compounds, and from targeting output neurons to upstream bipolar cells, demonstrates significant therapeutic advancement. The ability to restore not just light perception but also more complex visual features like ON and OFF pathways using compounds like DAD is particularly promising.

Future research will likely focus on developing photoswitches with increased potency, longer in vivo duration, and even finer spectral tuning. The development of slow-release formulations may be necessary for compounds with shorter half-lives. As a drug-based, reversible therapy, photopharmacology offers a distinct advantage over permanent genetic or electronic interventions, allowing for dose titration, combination therapies, and the ability to upgrade to improved compounds as they become available. This modality holds substantial promise for translation into a clinical treatment for millions affected by currently incurable blindness.

References

- 1. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restoring Vision to the Blind with Chemical Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of KIO-301: A Novel Photoswitch for Vision Restoration in Retinitis Pigmentosa

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and eventual blindness. KIO-301, a first-in-class, small molecule photoswitch, offers a promising, gene-agnostic approach to restore vision by conferring light sensitivity to remaining retinal ganglion cells (RGCs). The active moiety of this compound is N-(4-((4-(diethylamino)phenyl)diazenyl)phenyl)-N,N-diethyl-ethan-1-aminium, also known as BENAQ. This document provides a comprehensive overview of the core preclinical research that has elucidated the mechanism of action, efficacy, and safety profile of this compound, forming the foundation for its clinical development. Preclinical studies in rodent models of RP have demonstrated that this compound can effectively restore light-dependent neuronal activity in the retina and visually guided behaviors.

Mechanism of Action: Photoswitching in Retinal Ganglion Cells

In the degenerated retina of RP patients, the light-sensing photoreceptor cells (rods and cones) are lost, but the downstream RGCs, which form the optic nerve and transmit visual signals to the brain, largely survive.[1] this compound is designed to selectively enter these surviving RGCs and render them directly responsive to light.

The proposed mechanism involves a unique interplay between the pathophysiology of the degenerating retina and the molecular properties of this compound:

-

Selective Entry into RGCs: In the degenerating retina, there is an upregulation of P2X receptors on the surface of RGCs.[2] These purinergic receptors form large-pore channels that allow for the selective entry of this compound into the RGCs of the diseased retina, with minimal impact on healthy retinal cells.[2][3]

-

Interaction with Voltage-Gated Ion Channels: Once inside the RGC, this compound, in its thermally stable trans isomer form, blocks voltage-gated ion channels, such as potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4]

-

Light-Induced Conformational Change: Upon exposure to visible light (optimally in the blue-green spectrum), the azobenzene core of this compound undergoes a conformational change to the cis isomer. This change in shape temporarily relieves the block on the ion channels.

-

Neuronal Firing: The light-induced modulation of ion flow across the RGC membrane leads to depolarization and the generation of action potentials, effectively "switching on" the RGC in the presence of light. This signal is then transmitted to the brain's visual cortex.

-

Return to the "Off" State: In the absence of light, the cis isomer rapidly relaxes back to the more stable trans form, re-establishing the channel block and silencing the RGC. This rapid on/off switching allows for the encoding of light signals.

Signaling Pathway Diagram

Caption: this compound enters RGCs via P2X receptors and modulates ion channels in a light-dependent manner.

Preclinical Efficacy Data

The efficacy of this compound's active moiety, BENAQ, and its predecessor, DENAQ, was evaluated in rd1 mice, a well-established animal model for severe retinitis pigmentosa. These studies utilized ex vivo retinal explants and in vivo models to assess the restoration of light-dependent neuronal activity and behavioral responses.

Quantitative Efficacy Data

| Parameter | Molecule | Value | Animal Model | Experimental Method | Reference |

| Potency (EC50) | BENAQ | 9.5 µM | rd1 Mouse | Ex vivo MEA on retinal explants | |

| DENAQ | 177 µM | rd1 Mouse | Ex vivo MEA on retinal explants | ||

| Light Intensity Threshold | BENAQ | 7 x 10¹³ photons/cm²/sec | rd1 Mouse | Ex vivo MEA on retinal explants | |

| DENAQ | ~10¹⁵ photons/cm²/sec | rd1 Mouse | Ex vivo MEA on retinal explants | ||

| Retinal Photosensitization Half-life | BENAQ | 7.0 days | rd1 Mouse | Ex vivo MEA after single intravitreal injection | |

| Median Light Response Index (LRI) | BENAQ | 0.51 | rd1 Mouse | Ex vivo MEA on retinal explants | |

| DENAQ | 0.42 | rd1 Mouse | Ex vivo MEA on retinal explants |

Key Experimental Protocols

Ex Vivo Multi-electrode Array (MEA) Recordings

This technique was central to quantifying the light-restoring capabilities of this compound at the cellular level.

Objective: To measure light-evoked action potential firing in populations of RGCs from blind mice.

Methodology:

-

Animal Model: Adult rd1 mice (6 months or older) were used, a model where photoreceptors have completely degenerated. Wild-type (WT) mice served as controls.

-

Retinal Dissection: Mice were euthanized, and their eyes enucleated. The retina was carefully dissected from the eye cup in Ames' medium under dim red light.

-

MEA Mounting: A piece of the flat-mounted retina was placed ganglion cell-side down onto a 60-channel MEA. The tissue was continuously perfused with oxygenated Ames' medium at 34°C.

-

Drug Application: For ex vivo application, a solution of BENAQ or DENAQ (e.g., 300 µM) was washed over the retina for a defined period (e.g., 25-30 minutes), followed by a washout with fresh medium.

-

Light Stimulation: The retina was stimulated with cycles of light and darkness. White light of an intensity similar to daylight was used, as well as specific wavelengths to determine spectral sensitivity. Light intensity was controlled and measured.

-

Data Acquisition and Analysis: Extracellular recordings of RGC spike trains were acquired. The firing rates during light and dark periods were calculated. The Light Response Index (LRI) was used to quantify the degree of photosensitization, calculated as: (mean firing rate in light - mean firing rate in dark) / (mean firing rate in light + mean firing rate in dark).

In Vivo Intravitreal Injection

This protocol was used to administer the photoswitch directly to the eye in living animals to assess the duration of action and for behavioral studies.

Objective: To deliver a precise dose of the photoswitch into the vitreous humor of the mouse eye.

Methodology:

-

Animal Anesthesia: Mice were anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Topical anesthetic was applied to the eye.

-

Injection Procedure: Using a stereoscopic microscope for visualization, a small incision was made through the sclera near the limbus with a fine-gauge needle (e.g., 32-gauge). A glass micropipette or Hamilton syringe containing the photoswitch solution (e.g., 1 µL of BENAQ in sterile saline) was inserted through the incision into the mid-vitreous.

-

Dose Administration: The solution was slowly injected to avoid a rapid increase in intraocular pressure. The needle was held in place for a few seconds before being gently withdrawn.

-

Post-Procedure Monitoring: Animals were monitored for recovery from anesthesia and for any signs of ocular inflammation or adverse effects. At specified time points post-injection (e.g., 1, 7, 14, 28 days), animals were euthanized for ex vivo MEA analysis to determine the duration of retinal photosensitization.

Experimental Workflow Diagram

Caption: Workflow for preclinical assessment of this compound, from ex vivo efficacy to in vivo safety.

Pharmacokinetics and Safety

Pharmacokinetic and safety studies were conducted to determine the residence time of the compound in the eye and to assess its toxicological profile.

Pharmacokinetic Data

Pharmacokinetic studies were primarily conducted in rabbits, as their larger eye size is more comparable to humans and facilitates the collection of vitreous and retinal samples.

| Parameter | Value | Animal Model | Tissue | Reference |

| Half-life | 5.4 days | Rabbit | Vitreous | |

| 24 days | Rabbit | Retina |

Methodology:

-

Animal Model: New Zealand White rabbits were used.

-

Dose Administration: A single intravitreal injection of BENAQ (e.g., 30 µM) was administered.

-

Sample Collection: At various time points post-injection, animals were euthanized, and eyes were enucleated. Vitreous and retinal tissues were carefully dissected and collected.

-

Bioanalysis: The concentration of BENAQ in the tissue samples was quantified using a sensitive analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The concentration-time data were used to calculate key pharmacokinetic parameters, including half-life.

Safety and Toxicology

Preclinical safety studies demonstrated that BENAQ is well-tolerated at concentrations significantly higher than those required for efficacy.

-

Ocular Safety: In both mice and rabbits, BENAQ was shown to be non-toxic at concentrations 10-fold higher than required to confer light sensitivity.

-

Histology: Histological analysis and TUNEL staining of mouse retinas following intravitreal injection of the predecessor molecule DENAQ showed no evidence of adverse effects or apoptosis.

Conclusion

The preclinical research on this compound (BENAQ) provides a robust foundation for its development as a potential vision-restoring therapy for retinitis pigmentosa. The data demonstrates a clear and novel mechanism of action, leveraging the pathophysiological changes in the degenerating retina to selectively target RGCs. Efficacy studies in the rd1 mouse model have quantitatively shown the restoration of light-dependent neuronal activity. Furthermore, pharmacokinetic and safety studies have established a favorable profile, with a long retinal half-life and a wide therapeutic window. These compelling preclinical findings have directly supported the advancement of this compound into clinical trials in patients with advanced RP.

References

- 1. Restoring Vision to the Blind with Chemical Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Azobenzene Photoswitches Restore Visual Responses to the Blind Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on KIO-301

Audience: Researchers, scientists, and drug development professionals.

Core Subject: KIO-301, a novel molecular photoswitch designed to restore vision in patients with retinal degenerative diseases.

Executive Summary

This compound is a first-in-class, synthetic, small-molecule photoswitch being developed for the treatment of inherited retinal diseases, such as Retinitis Pigmentosa (RP).[1] It is designed to be mutation-agnostic, offering a potential therapeutic solution for patients regardless of the specific genetic cause of their photoreceptor degeneration.[1] The molecule acts by selectively entering viable retinal ganglion cells (RGCs) downstream of the degenerated photoreceptors and conferring light sensitivity to them.[2][3] Early-stage clinical data from the ABACUS-1 trial have demonstrated a favorable safety profile and encouraging signals of efficacy, including improvements in light perception, visual field, and functional vision.[4] This document provides a comprehensive overview of the core science, mechanism of action, and preliminary clinical findings for this compound.

Core Technology: A Molecular Photoswitch

This compound is a proprietary azobenzene-based compound, chemically related to BENAQ, engineered to function as a light-sensitive switch. Its primary function is to block voltage-gated ion channels in neurons in a light-dependent manner.

-

Without Light (Off-State): In the absence of light, this compound exists in a stable, linear trans-isomer form. In this configuration, it does not significantly interact with the ion channels of RGCs.

-

With Light (On-State): When exposed to visible light, the molecule undergoes a conformational change to a bent cis-isomer. This "on" state allows it to physically interact with and modulate the activity of voltage-gated ion channels on the surface of RGCs. This interaction triggers the RGCs to fire action potentials, effectively converting them into novel photoreceptor cells that can signal the brain in response to light.

This mechanism bypasses the need for functional rods and cones, directly reanimating the visual pathway in patients where these primary photoreceptors have been lost.

Signaling Pathway and Mechanism of Action

In a healthy retina, photoreceptors (rods and cones) transduce light into neural signals, which are then relayed through bipolar cells to RGCs, and finally to the brain's visual cortex via the optic nerve. In diseases like RP, the progressive death of photoreceptors breaks this chain, leading to blindness, even though RGCs often remain viable.

This compound leverages these surviving RGCs. The molecule selectively enters these cells and, upon light activation, modulates ion flow to generate a neural signal, restoring the transmission of light information to the brain.

Preclinical and Clinical Research Findings

ABACUS-1 Phase 1/2 Trial

The ABACUS-1 study (NCT05282953) was a first-in-human, open-label, dose-escalating trial involving 6 participants with late-stage RP. Its primary goal was to assess the safety and tolerability of a single intravitreal injection of this compound.

4.1.1 Quantitative Efficacy Data

The trial yielded statistically significant and clinically meaningful improvements across several objective and subjective endpoints.

| Endpoint | Measurement Tool | Baseline | Post-Treatment Finding | Statistical Significance | Citation(s) |

| Brain Activity | fMRI (Visual Cortex Voxels) | N/A | Day 14: +1061.8 ± 632.1Day 28: +1110.8 ± 478.4 | p < 0.05 | |

| Visual Field | Goldmann Perimetry | N/A | Significant increase from baseline | p < 0.05 (at Day 7 & 14) | |

| Mobility | Ora-MLOM™ Room Exit | 24.7 ± 15.2% success | 60.0 ± 20.7% success (at Day 28) | p = NS (trended) | |

| Visual Acuity | Berkeley Rudimentary Vision Test | N/A | 0.30 logMAR improvement (high dose) | p = NS (trended) | |

| Quality of Life | NEI VFQ-25 | N/A | +3.3 point increase | Clinically Meaningful |

4.1.2 Safety and Tolerability

This compound was found to be safe and well-tolerated. No serious adverse events (SAEs) or signs of intraocular inflammation were reported. The only possibly drug-related adverse event was a case of mild, transient ocular hypertension in one participant.

ABACUS-2 Phase 2 Trial

Based on the promising results from ABACUS-1, Kiora has received authorization to initiate the ABACUS-2 trial (NCT06628947). This study will be a larger, randomized, double-masked, and controlled trial to further evaluate the efficacy and safety of this compound.

Experimental Protocols

ABACUS-1 (Phase 1/2) Study Protocol

-

Design: Open-label, single ascending dose trial conducted at two sites in Australia.

-

Population: 6 participants (12 eyes) with late-stage Retinitis Pigmentosa, with vision ranging from count fingers to no light perception (NLP).

-

Intervention: A single intravitreal injection of this compound per eye, with doses ranging from 7.5 µg to 50 µg.

-

Primary Endpoint: Safety and tolerability over a 29-day period.

-

Key Secondary Endpoints & Assessments:

-

Visual Acuity: Berkeley Rudimentary Vision Test (BRVT).

-

Visual Field: Goldmann Kinetic Perimetry.

-

Functional Vision: Ora-MLOM™ mobility testing.

-

Brain Activity: Functional Magnetic Resonance Imaging (fMRI) performed at baseline, day 2, day 14, and day 28 to quantify changes in visual cortex activation.

-

Patient-Reported Outcomes: National Eye Institute Visual Functioning Questionnaire-25 (NEI VFQ-25).

-

ABACUS-2 (Phase 2) Study Protocol

-

Design: A double-masked, randomized, placebo-controlled, multi-center study.

-

Population: 36 participants with late-stage RP (No Light Perception or Low Vision).

-

Intervention: Participants will be randomized to receive either this compound (50 µg or 100 µg) or a placebo (sterile saline solution). Injections will be administered bilaterally via intravitreal injection every 6 weeks for a total of 3 administrations.

-

Masking: To maintain the blind, an unmasked dose administrator will prepare and handle the injection, as this compound has a different color than the placebo. This administrator will have no other role in the study or participant assessments.

-

Duration: The total study duration for each participant will be approximately 30 weeks, including a 12-week treatment period and a 12-week follow-up period.

-

Endpoints: The study will assess the safety, tolerability, and efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising, gene-agnostic approach to vision restoration for patients with late-stage retinal degenerations. The early-stage data from the ABACUS-1 trial are encouraging, demonstrating a strong safety profile and a concordance of improvement across multiple objective and subjective measures of visual function. The upcoming ABACUS-2 controlled trial will be critical in confirming these initial findings and further establishing the therapeutic potential of this compound. If successful, this technology could be applicable to a range of other retinal diseases characterized by photoreceptor loss, including choroideremia and Stargardt disease.

References

- 1. Kiora - Let There Be Light: A Spotlight on Kiora’s Flagship Product, this compound, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease [kiorapharma.reportablenews.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Kiora Pharmaceuticals Presents Encore Imaging Results of this compound for Retinitis Pigmentosa at ASNR 2023 Meeting - BioSpace [biospace.com]

- 4. Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of this compound for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]

KIO-301: A Technical Whitepaper on the Discovery and Development of a First-in-Class Molecular Photoswitch for Vision Restoration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inherited retinal diseases (IRDs), such as retinitis pigmentosa (RP), are characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and often complete blindness. A novel therapeutic strategy has emerged with the development of KIO-301, a small molecule photoswitch designed to restore light sensitivity to the retina in a mutation-agnostic manner. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. Detailed experimental protocols for key preclinical and clinical studies are provided, along with a comprehensive summary of the quantitative data generated to date.

Introduction: The Challenge of Inherited Retinal Diseases and the Advent of this compound

Inherited retinal diseases encompass a group of genetic disorders that lead to the progressive death of rod and cone photoreceptors in the retina.[1] This cellular degeneration disrupts the initial step of phototransduction, ultimately resulting in a loss of communication between the eye and the brain's visual cortex. While significant advancements have been made in gene therapy for specific mutations, a broad-spectrum treatment for the diverse genetic landscape of IRDs has remained an unmet need.

This compound (formerly known as BENAQ) is a first-in-class, synthetic, small molecule, azobenzene-based photoswitch that offers a promising new therapeutic avenue.[2] It is designed to selectively enter retinal ganglion cells (RGCs), which remain viable even in late-stage retinal degeneration, and confer light-sensing capabilities to them.[3] This effectively bypasses the defunct photoreceptor layer, creating a new pathway for visual information to be transmitted to the brain.[3]

Mechanism of Action: A Molecular Light Switch

This compound functions as a molecular photoswitch, reversibly isomerizing between two conformations in response to light.[3] In the absence of light, this compound exists in a stable, linear trans configuration. Upon exposure to visible light, it undergoes a conformational change to a bent cis isomer. This photoisomerization is central to its therapeutic effect.

The molecule is designed to preferentially enter RGCs and lodge within the pore of voltage-gated ion channels. In the dark, the trans-KIO-301 allows for the normal flow of ions through these channels. However, when exposed to light, the isomerization to the cis form physically obstructs the ion channel, altering the flow of ions and thereby activating the RGC to send a signal to the brain. When the light source is removed, this compound rapidly reverts to its trans state, ceasing the signal. This "on" and "off" switching in response to light effectively turns the RGCs into novel photoreceptors.

Discovery and Synthesis

The foundational research on azobenzene photoswitches for vision restoration was conducted at the University of California, Berkeley, and the University of Washington. This compound, chemically known as benzyl ethyl aminoazobenzene quaternary ammonium, emerged from this research as a more potent and longer-lasting successor to earlier photoswitch molecules like DENAQ.

Chemical Synthesis

While the specific, proprietary synthesis route for this compound as manufactured by Kiora Pharmaceuticals is not publicly disclosed, a general and representative synthetic pathway for N-benzylaniline derivatives and their quaternization can be described. The synthesis of the core N-benzyl-N-ethyl-aniline structure can be achieved through the reaction of nitrobenzene with benzyl alcohol in the presence of a catalyst. The final quaternary ammonium salt is then typically formed by reacting the tertiary amine with an appropriate benzyl halide.

Representative Synthesis of a Quaternary Ammonium Salt:

A general method for the synthesis of a quaternary ammonium salt involves the reaction of a tertiary amine with a benzyl halide. For instance, N,N-dimethylaniline can be reacted with benzyl chloride in a water-containing organic solvent, such as methanol, and heated to produce N-benzyl-N,N-dimethylanilinium chloride. This reaction proceeds to completion over several hours.

Preclinical Development

The preclinical evaluation of this compound (BENAQ) was crucial in establishing its proof-of-concept, safety profile, and therapeutic potential. These studies were primarily conducted using the rd1 mouse model of retinitis pigmentosa, which features a rapid and severe degeneration of photoreceptors.

In Vitro Efficacy: Multielectrode Array (MEA) Recordings

Experimental Protocol:

-

Retinal Preparation: Retinas were isolated from adult rd1 mice and wild-type (C57BL/6J) mice. The isolated retinal tissue was mounted with the RGC layer facing a 60-channel multielectrode array.

-

Recording Conditions: The retinas were continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF) at 34°C.

-

Drug Application: BENAQ was added to the ACSF at a concentration determined to be effective in preclinical studies.

-

Light Stimulation and Recording: Light stimuli, including full-field flashes, were delivered to the retina. The electrical activity (action potentials) of the RGCs was recorded by the MEA.

-

Data Analysis: The firing rates of RGCs in response to light and dark periods were analyzed to determine the extent of photosensitization.

Key Findings:

BENAQ treatment conferred robust light responses to the otherwise non-responsive RGCs of rd1 mice. It was found to be approximately 20-fold more potent than its predecessor, DENAQ. Notably, BENAQ did not alter the light responses of healthy wild-type retinas, demonstrating a degeneration-specific effect.

In Vivo Efficacy and Safety

Experimental Protocol:

-

Animal Models: Preclinical safety and efficacy studies were conducted in rd1 mice and rabbits.

-

Intravitreal Injection: A single intravitreal injection of BENAQ was administered to the animals.

-

Visual Acuity Assessment: A method called EyeCandy, which combines a visual stimulus-generating engine with MEA recordings and machine learning, was used to measure murine retinal acuity in vitro after treatment.

-

Toxicity Studies: The non-toxicity of BENAQ was evaluated in mice and rabbits at concentrations up to 10-fold higher than the effective dose for photosensitization.

Key Findings:

A single intravitreal injection of BENAQ restored visual responses in the retina for nearly a month. The EyeCandy method demonstrated a restored retinal acuity of 0.05 and 0.08 cycles per degree for static and dynamic stimuli, respectively, in BENAQ-treated rd1 mouse retinas. Importantly, no toxicity was observed at concentrations significantly higher than the therapeutic dose.

Preclinical Data Summary

| Parameter | Result | Reference |

| Potency vs. DENAQ | ~20-fold more potent | |

| Duration of Action | Nearly 1 month after a single intravitreal injection in mice | |

| Restored Retinal Acuity (rd1 mice) | 0.05 cpd (static), 0.08 cpd (dynamic) | |

| Safety Margin | Non-toxic at concentrations 10-fold higher than the effective dose |

Clinical Development: The ABACUS Trials

The clinical development of this compound is being conducted through the ABACUS program, which includes a Phase 1/2 first-in-human study (ABACUS-1) and a planned Phase 2 study (ABACUS-2).

ABACUS-1: Phase 1/2 Clinical Trial (NCT05282953)

Experimental Protocol:

-

Study Design: A first-in-human, open-label, dose-escalating study.

-

Participants: 6 participants (12 eyes) with visual acuity ranging from "counting fingers" to no light perception due to advanced retinitis pigmentosa.

-

Intervention: A single intravitreal injection of this compound, with doses ranging from 7.5 µg to 50 µg, administered sequentially to each eye.

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoints:

-

Functional Visual Assessments:

-

Visual Acuity: Measured using the Berkeley Rudimentary Vision Test (BRVT).

-

Visual Field: Assessed with Goldmann perimetry.

-

Mobility Testing: Ora-MLOM™ (Multiluminance Orientation & Mobility) High Contrast Room Exit test.

-

-

Functional Magnetic Resonance Imaging (fMRI): To assess changes in visual cortex activity in response to light stimuli.

-

Patient-Reported Outcomes: National Eye Institute Visual Functioning Questionnaire (NEI VFQ-25).

-

Methodologies for Key Endpoints:

-

Berkeley Rudimentary Vision Test (BRVT): A standardized test for measuring very low visual acuity. It uses a series of cards with tumbling "E" optotypes and gratings at large angular sizes, presented at a close distance (typically 25 cm).

-

Goldmann Perimetry: A form of kinetic perimetry where a light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center until it is detected by the patient. This maps the outer boundaries of the visual field.

-

Functional MRI (fMRI): A neuroimaging technique that measures brain activity by detecting changes in blood flow. In the ABACUS-1 study, fMRI was used to quantify the change in activity in the primary (V1) and extra-striate visual cortex in response to light stimulation before and after this compound administration.

Key Results:

This compound was found to be safe and well-tolerated, with the only possibly drug-related adverse event being mild ocular hypertension in one participant. The study demonstrated proof-of-concept for vision restoration with trended improvements in light perception, visual acuity, and field of vision.

ABACUS-1 Quantitative Results Summary

| Endpoint | Result | p-value | Reference |

| Kinetic Visual Field (Goldmann Perimetry) | Significant increase from baseline at days 7 and 14 | < 0.05 | |

| Visual Acuity (BRVT) - High Dose Group | Mean improvement of 0.30 logMAR (equivalent to 3 lines) | NS | |

| Mobility (Ora-MLOM™) | Trended improvement from 24.7% success at baseline to 60.0% at day 28 | NS | |

| Quality of Life (NEI VFQ-25) | Increase of 3.3 points | - | |

| fMRI | Qualitative increase in primary visual cortex activity at days 2 and 14 post-injection | - |

NS = Not Statistically Significant

ABACUS-2: Planned Phase 2 Clinical Trial

Based on the promising results of ABACUS-1, Kiora Pharmaceuticals is planning a Phase 2 clinical trial, ABACUS-2. This will be a controlled, double-masked, randomized, ascending-dose study in patients with RP, designed to further evaluate the efficacy and safety of this compound with multiple doses.

Conclusion

This compound represents a significant advancement in the field of vision restoration for patients with inherited retinal diseases. Its novel, mutation-agnostic mechanism of action, which confers light sensitivity to surviving retinal ganglion cells, offers a potential therapeutic solution for a broad range of patients. The preclinical data demonstrated a potent and long-lasting effect with a favorable safety profile. The initial human clinical data from the ABACUS-1 trial has provided encouraging proof-of-concept for both safety and efficacy. The upcoming ABACUS-2 trial will be critical in further establishing the clinical utility of this compound as a transformative therapy for those living with profound vision loss due to retinal degeneration. The continued development of this compound holds the promise of turning darkness into light for a patient population with limited treatment options.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Kiora - AAO Late-Breaking: Kiora’s Small Molecule Photoswitch Demonstrates Meaningful Vision Improvements in Blind Patients with Retinitis Pigmentosa [kiorapharma.reportablenews.com]

- 3. kiorapharma.com [kiorapharma.com]

Methodological & Application

KIO-301 Intravitreal Injection: Application Notes and Clinical Trial Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIO-301 is an investigational, light-sensitive small molecule, classified as a "molecular photoswitch," currently under development for the treatment of inherited retinal diseases, primarily retinitis pigmentosa (RP).[1][2] In patients with RP, the photoreceptor cells (rods and cones) degenerate, leading to progressive vision loss. This compound is designed to bypass these degenerated photoreceptors and confer light sensitivity to the remaining viable retinal ganglion cells (RGCs).[1][3][4] When activated by light, this compound modulates ion channels in the RGCs, causing them to signal the brain and potentially restore a degree of vision. This document provides detailed application notes and a synthesized protocol for the intravitreal administration of this compound in a clinical trial setting, based on publicly available data from the ABACUS and ABACUS-2 studies.

Mechanism of Action

This compound is an azobenzene photoswitch compound that can exist in two light-sensitive isomers. In the absence of light, it remains in a thermally stable, elongated trans state. Upon exposure to light, it converts to a bent cis state. This conformational change allows this compound to interact with and modulate voltage-gated ion channels on the surface of retinal ganglion cells. By selectively entering RGCs, this compound essentially turns them into novel photoreceptors, capable of initiating a visual signal in response to light. This signal is then transmitted to the visual cortex of the brain, offering the potential for vision restoration in individuals with advanced photoreceptor degeneration.

Caption: Mechanism of action of this compound in the retina.

Clinical Trial Protocols

This compound has been evaluated in the ABACUS (Phase I/II) and is currently in the ABACUS-2 (Phase II) clinical trials for patients with late-stage retinitis pigmentosa.

Study Design and Dosing

| Parameter | ABACUS (Phase I/II) | ABACUS-2 (Phase II) |

| Study Design | Open-label, single ascending dose, dose-escalating | Double-masked, randomized, placebo-controlled, multi-dose |

| Patient Population | Late-stage retinitis pigmentosa (bare light perception to no light perception) | Late-stage retinitis pigmentosa (low vision to no light perception) |

| Number of Patients | 6 patients (12 eyes) | Up to 36 patients |

| Dosage Levels | 7.5 µg, 25 µg, 50 µg | 50 µg, 100 µg |

| Administration | Single intravitreal injection per eye | Intravitreal injection in both eyes every 6 weeks for 3 administrations |

| Injection Volume | Not specified, assumed 50 µL | 50 µL |

| Control | No control (open-label) | Placebo (clear sterile saline or balanced salt solution) |

| Primary Endpoints | Safety and tolerability | Safety and tolerability |

Efficacy and Safety Outcomes from ABACUS Trial

| Outcome Measure | Result |

| Visual Acuity | Mean improvement of 0.30 logMAR in the high dose group (equivalent to 3 lines on an eye chart) |

| Visual Field | Statistically significant increase from baseline at days 7 and 14 post-treatment (p < 0.05) |

| Functional Vision (Mobility) | Trended improvement in success rate on a mobility and orientation test from 25% at baseline to 65% at day 14 |

| Functional MRI (fMRI) | Statistically significant increase in visual cortex activity from baseline at all assessed timepoints (p<0.05) |

| Patient-Reported Outcomes | Improvement in quality of life, with an increase of 3.3 to 6 points on the NEI VFQ-25 |

| Safety | This compound was reported to be safe and well-tolerated, with the only possibly drug-related adverse event being mild ocular hypertension in one participant. No intraocular inflammation was observed. |

Intravitreal Injection Protocol (Synthesized)

The following protocol is a synthesized procedure based on publicly available information on this compound clinical trials and standard practices for intravitreal injections. This is not an official, verified protocol from the manufacturer or clinical trial sponsor.

Materials and Equipment

-

This compound ophthalmic formulation vial (KIO-300-Cl in sulfobutylether-β-cyclodextrin, sucrose, phosphate buffer salts, and water)

-

Sterile 1 mL syringe

-

Sterile large-bore needle (for drawing up)

-

Sterile 30-gauge, 0.5-inch needle (for injection)

-

Topical anesthetic drops

-

5% Povidone-iodine solution

-

Sterile eyelid speculum

-

Sterile drapes and gloves

-

Sterile calipers

-

Sterile cotton swabs

Pre-Injection Procedure

-

Patient Verification and Consent: Confirm patient identity, the eye to be treated, and that informed consent has been obtained.

-

Anesthesia: Instill topical anesthetic drops into the conjunctival sac of the eye to be injected.

-

Aseptic Preparation:

-

Apply 5% povidone-iodine solution to the periocular skin, eyelids, and conjunctiva.

-

Allow at least two minutes of contact time before the procedure.

-

Drape the patient with a sterile drape to isolate the eye.

-

Insert a sterile eyelid speculum to prevent blinking and keep the eyelashes out of the injection field.

-

This compound Formulation and Injection Procedure

-

Drug Preparation:

-

Using a sterile technique, withdraw the required dose of this compound from the vial into a 1 mL syringe using a large-bore needle.

-

Expel any air from the syringe and then attach the 30-gauge injection needle.

-

Adjust the volume to the final injection volume of 0.05 mL.

-

-

Injection Site Selection:

-

Identify the injection site, typically in the inferotemporal quadrant.

-

Using sterile calipers, measure 3.5 to 4 mm posterior to the limbus for phakic patients and 3 to 3.5 mm for pseudophakic/aphakic patients.

-

-

Intravitreal Injection:

-

Displace the conjunctiva slightly with a sterile cotton swab.

-

Insert the 30-gauge needle through the sclera into the mid-vitreous cavity.

-

Slowly inject the 0.05 mL of this compound.

-

Withdraw the needle and immediately apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.

-

Post-Injection Monitoring and Care

-

Immediate Post-Injection:

-

Assess the patient's vision (e.g., hand motion or finger counting) and check for any signs of complications such as a significant rise in intraocular pressure, retinal detachment, or endophthalmitis.

-

Monitor the patient for a short period before discharge.

-

-

Patient Instructions:

-

Advise the patient to report any signs of increased eye pain, decreased vision, increased floaters, or signs of infection immediately.

-

Provide a follow-up appointment schedule for safety and efficacy assessments as per the clinical trial protocol (e.g., 4 hours, 1 day, 1 week, 2 weeks, and 4 weeks post-injection).

-

References

Methodology for Assessing KIO-301 Efficacy in Patients with Retinitis Pigmentosa

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for assessing the efficacy of KIO-301, a molecular photoswitch designed to restore vision in patients with advanced retinitis pigmentosa (RP). The protocols outlined below are based on the methodologies employed in the ABACUS clinical trials and other standardized assessments for retinal degenerative diseases.

Introduction to this compound

This compound is a first-in-class, small molecule photoswitch that aims to restore vision in patients with profound vision loss due to retinal degenerative diseases like retinitis pigmentosa.[1][2][3] In RP, the light-sensing photoreceptor cells (rods and cones) degenerate, leading to blindness.[1] However, the downstream retinal ganglion cells (RGCs), which transmit signals from the eye to the brain, often remain viable.[1] this compound is designed to selectively enter these surviving RGCs and confer light sensitivity to them. When exposed to light, this compound undergoes a conformational change, which in turn activates the RGCs to send neural signals to the visual cortex, bypassing the non-functional photoreceptors. In the absence of light, it returns to its inactive state. This approach is gene-agnostic, meaning it could potentially benefit patients with any of the numerous genetic mutations that cause RP.

Overview of Efficacy Assessment Strategy

The assessment of this compound's efficacy requires a multi-faceted approach, combining objective functional and structural measurements with patient-reported outcomes. This comprehensive strategy is designed to provide a holistic view of the treatment's impact on a patient's visual function and quality of life. The primary endpoints in clinical trials have focused on safety and tolerability, with a range of secondary endpoints to evaluate efficacy.

A logical workflow for assessing the efficacy of this compound is presented below:

Data Presentation: Summary of Key Efficacy Endpoints

Quantitative data from efficacy assessments should be summarized in a clear and structured format to facilitate comparison between baseline and post-treatment measurements.

| Efficacy Endpoint | Assessment Tool | Key Metrics | Purpose |

| Visual Acuity | Berkeley Rudimentary Vision Test (BRVT), ETDRS Charts | logMAR score | To quantify changes in the ability to discern shapes and letters at a given distance. |

| Visual Field | Humphrey Field Analyzer (HFA), Goldmann Perimetry | Mean Deviation (MD), Visual Field Area (degrees²) | To map the full extent of peripheral and central vision and detect changes in light sensitivity across the retina. |

| Light Perception | Full-Field Stimulus Threshold (FST) | Scotopic and photopic thresholds (dB) for different colored stimuli (white, blue, red) | To determine the minimum light intensity a patient can perceive, assessing rod and cone function. |

| Retinal Structure | Optical Coherence Tomography (OCT) | Retinal thickness, preservation of retinal layers (e.g., ONL, EZ) | To assess the structural integrity of the retina and monitor for any changes, including potential adverse events. |

| Brain Activity | Functional Magnetic Resonance Imaging (fMRI) | Blood-oxygen-level-dependent (BOLD) signal change in the visual cortex | To objectively measure the neural response in the brain to visual stimuli, providing evidence of a restored visual pathway. |

| Functional Vision | Orientation and Mobility Courses | Success rate, time to completion | To evaluate the practical impact of vision changes on a patient's ability to navigate their environment. |

| Patient-Reported Outcomes | National Eye Institute Visual Functioning Questionnaire-25 (NEI VFQ-25) | Composite and subscale scores | To capture the patient's subjective experience of their visual function and its impact on their quality of life. |

Experimental Protocols

Visual Acuity Assessment

Protocol for Low Vision Acuity Testing (adapted from ETDRS and BRVT principles)

-

Patient Preparation: The patient is seated at a standardized distance from the test chart (e.g., 4 meters or 1 meter for severe vision loss). The eye not being tested is occluded.

-

Chart and Lighting: Use a standardized chart such as the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, which features rows of 5 letters. The chart should be retro-illuminated with standardized lighting conditions.

-

Testing Procedure:

-

The patient is instructed to read the letters on the chart, starting from the top.

-

Guessing is encouraged if the patient is unsure.

-

The test continues until the patient cannot correctly identify at least 4 out of 5 letters on a line.

-

-

Scoring: The visual acuity is scored based on the number of correctly identified letters, which is then converted to a logarithm of the minimum angle of resolution (logMAR) score.

-

For Ultra-Low Vision: For patients unable to read any letters, alternative assessments such as counting fingers (CF), hand motion (HM), or light perception (LP) are used. The Berkeley Rudimentary Vision Test (BRVT) can be employed for more granular assessment in this population.

Visual Field Assessment

Protocol for Automated Perimetry (using Humphrey Field Analyzer)

-

Patient Setup: The patient is seated comfortably with their chin on the chin rest and forehead against the brow bar. The eye not being tested is patched.

-

Test Selection: The SITA (Swedish Interactive Thresholding Algorithm) Standard 24-2 or 10-2 test is selected. The 10-2 test is particularly useful for patients with central visual field loss, which is common in advanced RP.

-

Instructions: The patient is instructed to maintain fixation on the central target and press a button whenever they see a light flash in their peripheral vision.

-

Testing: The instrument presents light stimuli of varying intensity at different locations in the visual field.

-

Data Analysis: The primary outcome is the Mean Deviation (MD), which represents the average deviation of the patient's visual field from age-matched healthy controls. Reliability indices such as fixation losses and false positives are monitored.

Protocol for Kinetic Perimetry (using Goldmann Perimeter)

-

Patient Setup: The patient is positioned at the perimeter with their chin in the chin rest. One eye is occluded.

-

Procedure: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field until the patient indicates they can see it. This is repeated for different meridians to map the boundary of the visual field.

-

Data Analysis: The visual field is plotted as an area in degrees squared. This method is particularly useful for assessing the extent of remaining peripheral vision in RP patients.

Full-Field Stimulus Threshold (FST) Testing

Protocol for Scotopic FST

-

Dark Adaptation: The patient undergoes a period of dark adaptation for at least 30-45 minutes.

-

Patient Setup: The patient is positioned in a Ganzfeld dome, a device that provides uniform illumination across the entire visual field.

-

Stimuli: Full-field flashes of light of varying intensities are presented. To differentiate between rod and cone function, different colored stimuli are used, typically blue (to which rods are more sensitive) and red.

-

Patient Response: The patient is instructed to press a button to indicate whether or not they perceived the flash. The test uses an algorithm to vary the flash intensity to determine the threshold.

-

Data Analysis: The threshold is defined as the light intensity at which the patient correctly identifies the flash 50% of the time. The results are reported in decibels (dB).

Retinal Structure Assessment with Optical Coherence Tomography (OCT)

-

Patient Preparation: The patient's pupils may be dilated to improve image quality. The patient is seated at the OCT machine with their chin on the chin rest.

-

Image Acquisition: High-resolution cross-sectional images of the retina are acquired using spectral-domain OCT (SD-OCT). Scans are centered on the fovea.

-

Data Analysis: The thickness of the retina and its individual layers, such as the outer nuclear layer (ONL) and the ellipsoid zone (EZ), are measured and analyzed. The presence of cystoid macular edema can also be assessed. These structural measurements can be correlated with functional outcomes.

Functional Magnetic Resonance Imaging (fMRI) of the Visual Cortex

-

Patient Preparation: The patient lies in the MRI scanner. A head coil is used to improve signal quality.

-

Visual Stimuli: Visual stimuli are presented to the patient via goggles or a projection system. A block design is typically used, alternating between periods of visual stimulation and periods of darkness or a fixation cross. The stimuli can include:

-

Full-field flashing light: To elicit a broad response from the visual cortex.

-

Checkerboard patterns: To provide a more complex visual stimulus.

-

-

Image Acquisition: BOLD (blood-oxygen-level-dependent) fMRI sequences are acquired throughout the stimulus presentation. A high-resolution anatomical scan is also acquired for co-registration.

-

Data Analysis: The fMRI data is pre-processed to correct for motion and other artifacts. Statistical analysis is performed to identify brain regions that show a significant increase in BOLD signal during the visual stimulation blocks compared to the baseline blocks. The primary region of interest is the primary visual cortex (V1).

Orientation and Mobility (O&M) Assessment

-

Course Setup: A standardized course is set up with obstacles and navigational challenges. The lighting conditions of the course should be controlled and documented.

-

Task: The patient is instructed to navigate the course from a starting point to a designated endpoint.

-

Scoring: Performance is assessed based on objective measures such as the time taken to complete the course and the number of errors (e.g., collisions with obstacles). The success rate of completing the course is a key metric.

-

Note: While specific details of the O&M test in the ABACUS-1 trial are not fully public, the design of such a test should be based on established protocols for assessing functional vision in low-vision populations.

Patient-Reported Outcomes (NEI VFQ-25)

-

Administration: The 25-item National Eye Institute Visual Functioning Questionnaire (NEI VFQ-25) is administered to the patient by a trained interviewer.

-

Content: The questionnaire assesses the patient's perception of their visual function in daily activities, such as reading, driving, and social functioning, as well as their overall well-being related to their vision.

-

Scoring: The responses are scored on a scale of 0 to 100 for each subscale, with higher scores indicating better functioning. A composite score is also calculated by averaging the subscale scores.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound involves bypassing the degenerated photoreceptors and directly activating the retinal ganglion cells.

Conclusion

The methodology for assessing the efficacy of this compound in patients with retinitis pigmentosa is comprehensive, relying on a battery of tests that evaluate different aspects of visual function, from the cellular level to real-world functional abilities. The combination of objective measures like FST and fMRI with patient-reported outcomes provides a robust framework for determining the clinical benefit of this novel therapeutic approach. The protocols outlined in this document provide a foundation for the standardized assessment of this compound and other emerging therapies for inherited retinal diseases.

References

Application Notes and Protocols for Measuring KIO-301 Brain Activity Using Functional MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIO-301 is an investigational small molecule photoswitch designed to restore vision in patients with inherited retinal diseases such as Retinitis Pigmentosa (RP).[1] It selectively enters retinal ganglion cells (RGCs), which survive after photoreceptors have degenerated, and confers light-sensing capabilities to them.[1] In the presence of light, this compound converts to an "on" state, triggering RGCs to send neural signals to the brain's visual cortex. Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. In the context of this compound, fMRI serves as a critical tool to objectively quantify the drug's effect on the visual processing centers of the brain. This document provides detailed application notes and protocols for utilizing fMRI to measure brain activity in response to this compound treatment.

Mechanism of Action of this compound

In a healthy visual system, photoreceptor cells (rods and cones) in the retina convert light into electrical signals, which are then transmitted to the brain via the RGCs. In diseases like RP, the degeneration of photoreceptors leads to vision loss. This compound is designed to bypass these degenerated photoreceptors by making the remaining RGCs light-sensitive. When exposed to light, this compound undergoes a conformational change that modulates ion channels on the RGCs, initiating an electrical signal that travels to the visual cortex, thereby restoring a degree of light perception and vision.

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The ABACUS-1 Phase I/II clinical trial for this compound demonstrated a statistically significant increase in visual cortex activity as measured by fMRI in patients with late-stage retinitis pigmentosa. The primary quantitative endpoint was the change in the number of activated voxels in the visual cortex in response to visual stimuli compared to baseline.

| Timepoint | Mean Change in Activated Voxels (± SEM) | p-value |

| Day 2 | 1574.0 ± 689.7 | <0.05 |

| Day 14 | 1061.8 ± 632.1 | <0.05 |

| Day 28 | 1110.8 ± 478.4 | <0.05 |

| Data from the ABACUS-1 clinical trial (n=12) as presented by Kiora Pharmaceuticals. |

Experimental Protocols

The following sections outline a representative fMRI protocol for assessing the effect of this compound on brain activity. This protocol is based on the information available from the ABACUS-1 trial and general best practices for pharmacological fMRI studies.

Participant Population

-

Inclusion Criteria: Patients with a confirmed diagnosis of retinitis pigmentosa, with vision ranging from bare light perception to the ability to count fingers.

-

Exclusion Criteria: Standard MRI exclusion criteria (e.g., presence of ferromagnetic implants, claustrophobia).

Study Design

A longitudinal study design is employed to measure changes in brain activity over time following a single intravitreal injection of this compound.

Figure 2: this compound fMRI Study Workflow.

fMRI Data Acquisition

-

MRI Scanner: 3T Siemens Skyra or equivalent.

-

Coil: Standard head coil.

-

Functional Scan: T2*-weighted echo-planar imaging (EPI) sequence to acquire Blood Oxygen Level-Dependent (BOLD) contrast.

-

Repetition Time (TR): 3000 ms

-

Echo Time (TE): 30 ms

-

Flip Angle: 90°

-

Field of View (FOV): 192 x 192 mm²

-

Matrix Size: 64 x 64

-

Slice Thickness: 3 mm

-

-

Anatomical Scan: High-resolution T1-weighted MPRAGE sequence for anatomical reference.

Visual Stimulation Paradigm

A block design is utilized to present visual stimuli, alternating between periods of stimulation and rest.

-

Stimulus: A high-contrast checkerboard pattern is a standard stimulus for eliciting a strong response from the visual cortex.

-

Presentation: The stimulus is presented for 30 seconds, followed by a 30-second rest period (e.g., a fixation cross on a gray background). This cycle is repeated for a total of 5 minutes per paradigm.

-

Paradigms: Multiple visual paradigms can be employed to probe different aspects of visual processing.

fMRI Data Analysis Pipeline

The analysis of fMRI data aims to identify brain regions with a statistically significant increase in BOLD signal in response to the visual stimulus.

Figure 3: fMRI Data Analysis Pipeline.

-

Preprocessing:

-

Motion Correction: Realigns all functional volumes to a reference volume to correct for head movement.

-

Slice Timing Correction: Corrects for differences in acquisition time between slices.

-

Coregistration: Aligns the functional images with the high-resolution anatomical scan.

-

Normalization: Transforms the data into a standard stereotactic space (e.g., MNI or Talairach) to allow for group-level analysis.

-

Spatial Smoothing: Applies a Gaussian kernel to increase the signal-to-noise ratio.

-

-

Statistical Analysis:

-

First-level Analysis (Individual): A General Linear Model (GLM) is applied to each participant's data to model the BOLD response to the visual stimulus. This generates statistical maps of brain activation for each individual.

-

Second-level Analysis (Group): The statistical maps from all participants are combined to perform a group-level analysis, allowing for inferences about the overall effect of this compound.

-

-

Quantification:

-

The primary outcome is the number of significantly activated voxels within a predefined region of interest (ROI), typically the primary visual cortex (V1) and surrounding extra-striate areas.

-

Changes in the number of activated voxels from baseline are calculated for each follow-up time point.

-

Conclusion

Functional MRI is a powerful and objective tool for assessing the pharmacodynamic effects of this compound on the human brain. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to design and execute robust fMRI studies to quantify the restoration of visual pathway function. The ability to demonstrate a statistically significant increase in visual cortex activity provides compelling evidence for the mechanism of action and clinical potential of this compound in treating inherited retinal diseases.

References

KIO-301 (ABACUS-2) Phase 2 Clinical Trial: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIO-301 is an investigational, first-in-class, small molecule photoswitch designed to restore vision in patients with inherited retinal diseases, such as retinitis pigmentosa (RP).[1][2] Developed by Kiora Pharmaceuticals, this compound is currently being evaluated in the ABACUS-2 Phase 2 clinical trial.[3] This document provides detailed application notes and protocols relevant to the design and execution of this trial, aimed at researchers, scientists, and drug development professionals.

This compound acts as a "molecular photoswitch," conferring light sensitivity to retinal ganglion cells (RGCs) that remain viable after the degeneration of photoreceptor cells (rods and cones) in diseases like RP. This mechanism is independent of the specific genetic mutation causing the retinal degeneration, making this compound a potential treatment for a broad range of patients.

Mechanism of Action

In a healthy eye, photoreceptors convert light into electrical signals, which are then transmitted to the brain via RGCs. In retinitis pigmentosa, the death of photoreceptors disrupts this process, leading to vision loss. This compound is designed to selectively enter the remaining RGCs.

Once inside the RGCs, this compound lodges within voltage-gated potassium channels. In the absence of light, the molecule is in its linear "off" position (trans-configuration), allowing for the normal flow of ions. When exposed to light, this compound undergoes a conformational change to its "on" position (cis-configuration), which blocks the ion channels. This blockage alters the flow of ions, depolarizing the RGCs and causing them to send a signal to the brain, which is interpreted as light. This process is reversible, with the molecule returning to its "off" state in the dark.

ABACUS-2 Phase 2 Clinical Trial Design

The ABACUS-2 trial is a multi-center, double-masked, randomized, controlled study designed to evaluate the safety, tolerability, and efficacy of this compound in patients with late-stage retinitis pigmentosa.

| Trial Parameter | Specification |

| Official Title | A Phase II Study of Intravitreal this compound in Patients With Late-stage Retinitis Pigmentosa (ABACUS-2) |

| ClinicalTrials.gov ID | NCT06628947 |

| Phase | 2 |

| Study Design | Multi-center, double-masked, randomized, controlled |

| Number of Participants | 36 |

| Patient Population | Patients with late-stage retinitis pigmentosa with ultra-low vision or no light perception. |

| Intervention | Intravitreal injection of this compound or placebo. |

| Dosage | Low Dose: 50 micrograms, High Dose: 100 micrograms. |

| Dosing Schedule | Three consecutive doses administered every six weeks. |

| Follow-up Period | Three months after the last dose. |

| Primary Endpoints | Safety and tolerability of multiple doses of this compound. |

| Key Efficacy Endpoints | Functional vision, visual acuity (Berkeley Rudimentary Vision Test), visual fields (perimetry), and a validated ultra-low vision quality-of-life questionnaire (NEI VFQ-25). |

Key Efficacy Assessments: Experimental Protocols

Berkeley Rudimentary Vision Test (BRVT) Protocol

The BRVT is designed to assess visual acuity in individuals with severe vision impairment who are unable to read standard letter charts.

Materials:

-

BRVT card set (three pairs of hinged cards with Tumbling E, grating acuity, and basic vision targets).

-

Measuring tape.

-

Occluder.

Procedure:

-

Initial Testing Distance: Begin testing at a distance of 1 meter.

-

Tumbling E Presentation:

-

Present the largest Tumbling E optotype.

-

If the patient can correctly identify the orientation, proceed to smaller optotypes.

-

If the patient cannot identify the largest Tumbling E at 1 meter, move the testing distance to 25 cm.

-

-

Testing at 25 cm:

-

All subsequent testing for patients who fail at 1 meter is conducted at 25 cm.

-

Begin with the Tumbling E card. If the patient cannot identify the orientation, proceed to the grating acuity cards.

-

If grating acuity cannot be determined, use the basic vision cards to test for white field projection and black/white discrimination.

-

-

Scoring: Record the smallest optotype size or the most basic visual function the patient can reliably perform. Visual acuity is recorded in logMAR units.

Perimetry Protocol for Low-Vision Patients

Perimetry assesses the full extent of a patient's visual field. For low-vision patients, kinetic perimetry, such as with a Goldmann perimeter, is often employed.

Materials:

-

Goldmann perimeter or similar kinetic perimetry device.

-

Appropriate trial lenses for the patient's refractive error.

-

Occluder.

Procedure:

-

Patient Positioning: The patient is seated comfortably with their chin in the chinrest and forehead against the headrest, ensuring the tested eye is centered.

-

Fixation: The patient is instructed to maintain fixation on a central target. For patients with very poor central vision, a larger or more prominent fixation target may be necessary.

-

Stimulus Presentation:

-

A light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center (kinetic perimetry).

-

The patient is instructed to respond when they first see the light stimulus.

-

-

Mapping the Visual Field:

-

The examiner maps the points at which the stimulus is first detected for various meridians.

-

This process is repeated with different stimulus sizes and intensities to create a comprehensive map of the patient's visual field.

-

-

Data Recording: The resulting visual field map is recorded, noting any scotomas (blind spots) or areas of reduced sensitivity.

National Eye Institute 25-Item Visual Function Questionnaire (NEI VFQ-25) Protocol

The NEI VFQ-25 is a validated questionnaire designed to measure a patient's self-reported, vision-targeted health status.

Administration:

-

The questionnaire can be self-administered or administered by a trained interviewer.

-

Clear instructions should be provided to the patient, emphasizing that they should answer based on their vision over a specified period (e.g., the last month).

Content: The questionnaire consists of 25 questions covering 11 vision-related subscales:

-

General Vision

-

Ocular Pain

-

Near Activities

-

Distance Activities

-

Social Functioning

-

Mental Health

-

Role Difficulties

-

Dependency

-

Driving

-

Color Vision

-

Peripheral Vision

Scoring:

-

Item Recoding: Each item's response is converted to a 0-100 scale, where a higher score indicates better functioning.

-

Subscale Calculation: The scores for the items within each subscale are averaged to create the 12 subscale scores.

-

Overall Composite Score: A composite score is calculated by averaging the vision-targeted subscale scores.

ABACUS-1 Trial: Key Quantitative Findings

The preceding Phase 1/2 open-label trial, ABACUS-1, provided initial safety and efficacy data for this compound in six patients with advanced RP.

| Endpoint | Result |

| Safety | This compound was found to be safe and well-tolerated. The only possibly drug-related adverse event was mild ocular hypertension in one participant. |

| Visual Acuity (BRVT) | A mean improvement of 0.30 logMAR (equivalent to 3 lines on an eye chart) was observed in the high-dose group. |

| Visual Field (Goldmann Perimetry) | A significant increase from baseline was observed at days 7 and 14 post-treatment. |

| Functional Vision (Mobility and Orientation) | Success rate increased from 25% at baseline to 65% at day 14. |

| Quality of Life (NEI VFQ-25) | An increase of 3.3 points was reported, which is considered clinically meaningful. |

| Brain Activity (fMRI) | A statistically significant increase in neural activity in the visual cortex was observed compared to baseline. |

Visualizations

Caption: this compound Signaling Pathway in Retinitis Pigmentosa.

Caption: ABACUS-2 Clinical Trial Experimental Workflow.

References

Application Notes and Protocols for KIO-301 Patient Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient screening criteria and experimental protocols for clinical studies of KIO-301, a novel molecular photoswitch designed to restore vision in patients with inherited retinal diseases.

Introduction to this compound

This compound is a first-in-class, light-sensing small molecule under development for the treatment of inherited retinal diseases, including Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease.[1][2][3][4][5] It functions as a "molecular photoswitch," designed to confer light sensitivity to retinal ganglion cells (RGCs) after the degeneration of photoreceptor cells (rods and cones). When activated by light, this compound alters ion flow across the RGC membrane, triggering these cells to send signals to the brain, thereby bypassing the non-functional photoreceptors and potentially restoring visual function. This gene-agnostic approach makes this compound a potential treatment for a wide range of genetic mutations causing these diseases.

Patient Screening Criteria for this compound Clinical Trials

Patient selection is critical for the success of this compound clinical trials. The following tables summarize the key inclusion and exclusion criteria for the ABACUS-1 (Phase 1/2) and ABACUS-2 (Phase 2) studies.

Table 1: Inclusion Criteria for this compound Studies

| Criteria | ABACUS-1 (Phase 1/2) | ABACUS-2 (Phase 2) |